molecular formula C9H14N4O2S2 B2986902 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane CAS No. 1428108-10-4

5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane

Cat. No. B2986902
CAS RN: 1428108-10-4
M. Wt: 274.36
InChI Key: IUGQZSWSYWJOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane is a chemical compound with potential applications in scientific research. This compound is a member of the dithiazepane family, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in their ring structure. The synthesis method of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

The mechanism of action of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane involves its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the binding of GABA. When activated, the receptor allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane enhances the activity of the GABA-A receptor by binding to a specific site on the receptor, leading to increased chloride ion influx and enhanced inhibition of neuronal activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane are related to its interaction with the GABA-A receptor. This compound has been shown to enhance the activity of the receptor, leading to increased inhibition of neuronal activity. This results in anxiolytic and anticonvulsant effects in animal models. In addition, 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has been reported to have sedative effects, which may be related to its interaction with the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane in lab experiments is its ability to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of using this compound is its potential for side effects, such as sedation and impairment of cognitive function. Careful dosing and monitoring are necessary to avoid these effects.

Future Directions

There are several future directions for the study of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane. One direction is the development of new drugs based on this compound for the treatment of anxiety disorders and epilepsy. Another direction is the study of the molecular mechanisms underlying its interaction with the GABA-A receptor, which may lead to the development of more selective and potent compounds. In addition, the potential for side effects and toxicity of this compound should be further investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane involves the reaction of 1,2,5-thiadiazepane-1,1-dioxide with 4-nitro-1H-pyrazole-1-ethanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and anticonvulsant properties in animal models. It has also been reported to enhance the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a promising candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.

properties

IUPAC Name

5-[2-(4-nitropyrazol-1-yl)ethyl]-1,2,5-dithiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S2/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-17-6-4-11/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGQZSWSYWJOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.